molecular formula C10H9ClN2O B1468831 4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine CAS No. 1341392-57-1

4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine

Cat. No.: B1468831
CAS No.: 1341392-57-1
M. Wt: 208.64 g/mol
InChI Key: MNZVXKNKFISGRS-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a furan ring at the 2-position, and two methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors.

    Furan Substitution: The furan ring is introduced via a coupling reaction, often employing Suzuki-Miyaura cross-coupling conditions with a furan boronic acid derivative and a suitable palladium catalyst.

    Methylation: The methyl groups at the 5 and 6 positions can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of 2-(furan-3-yl)-5,6-dimethylpyrimidine.

    Substitution: Formation of amino or thio derivatives of the pyrimidine ring.

Scientific Research Applications

4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chloro and furan substituents contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(furan-3-yl)pyrimidine: Lacks the methyl groups at the 5 and 6 positions.

    2-(Furan-3-yl)-5,6-dimethylpyrimidine: Lacks the chloro group at the 4-position.

    4-Chloro-5,6-dimethylpyrimidine: Lacks the furan ring at the 2-position.

Uniqueness

4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-7(2)12-10(13-9(6)11)8-3-4-14-5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZVXKNKFISGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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